2-Phenylmethanesulfonyl-5,6,7,8-tetrahydro-thieno[2,3-b]quinolin-3-ylamine
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Overview
Description
2-(Benzylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a benzylsulfonyl group with a tetrahydrothienoquinoline core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrothienoquinoline core, which can be achieved through a Friedländer synthesis. This involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts.
The benzylsulfonyl group is then introduced via a sulfonylation reaction This step often requires the use of benzylsulfonyl chloride and a base such as triethylamine to facilitate the reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research has focused on its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Benzylsulfonyl derivatives: Compounds with similar sulfonyl groups that exhibit diverse chemical reactivity.
Tetrahydrothienoquinoline derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-(Benzylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine stands out due to its unique combination of a benzylsulfonyl group and a tetrahydrothienoquinoline core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18N2O2S2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine |
InChI |
InChI=1S/C18H18N2O2S2/c19-16-14-10-13-8-4-5-9-15(13)20-17(14)23-18(16)24(21,22)11-12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11,19H2 |
InChI Key |
ZZYVNBRMJUQQTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)S(=O)(=O)CC4=CC=CC=C4)N |
Origin of Product |
United States |
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